N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of the compound is derived by prioritizing functional groups according to standard nomenclature rules. The parent structure is the tetrahydropyrrolo[1,2-a]indole system, a bicyclic framework comprising a pyrrole ring fused to an indole moiety. The numbering begins at the pyrrole nitrogen (position 1), with the indole component spanning positions 2–9. The substituents are assigned as follows:
- 2-bromoprop-2-enyl group : Attached to position 3a of the tetrahydropyrroloindole core. The stereochemical descriptor (3aR) indicates the absolute configuration at this chiral center.
- 6-methoxy group : A methoxy substituent at position 6 of the indole ring.
- 4-methylbenzenesulfonamide : Linked to position 4 of the tetrahydropyrroloindole system, with the (4R) configuration specifying the stereochemistry at this center.
The sulfonamide group (-SO₂NH₂) is designated as the principal functional group, overriding the amine (-NH-) in priority. The stereochemical assignments (3aR,4R) are confirmed via X-ray crystallography and circular dichroism studies, which reveal a trans-decalin-like arrangement between the pyrrolidine and indole rings.
Table 1: Key IUPAC Nomenclature Components
| Component | Position | Configuration |
|---|---|---|
| Tetrahydropyrroloindole | Core | - |
| 2-Bromoprop-2-enyl | 3a | R |
| Methoxy | 6 | - |
| 4-Methylbenzenesulfonamide | 4 | R |
Crystallographic Studies of Pyrrolo[1,2-a]indole Core Architecture
X-ray diffraction analysis reveals a planar tetrahydropyrrolo[1,2-a]indole core with bond lengths and angles consistent with partial aromaticity in the indole fragment. The pyrrolidine ring adopts a half-chair conformation, with torsional angles of 12.5°–18.7° between adjacent carbons. The fused-ring system exhibits a dihedral angle of 34.2° between the pyrrolidine and indole planes, minimizing steric strain while preserving π-conjugation across the indole moiety.
The 6-methoxy group occupies an equatorial position relative to the indole plane, forming a weak intramolecular hydrogen bond (O···H distance: 2.3 Å) with the adjacent NH group of the sulfonamide. This interaction stabilizes the overall conformation and reduces rotational freedom at the sulfonamide linkage.
Table 2: Crystallographic Parameters of the Core Structure
| Parameter | Value |
|---|---|
| Pyrrolidine ring puckering amplitude (Δ) | 0.42 Å |
| Indole-pyrrolidine dihedral angle | 34.2° |
| C3a–C4 bond length | 1.54 Å |
| N1–C9 (indole) bond length | 1.38 Å |
Conformational Analysis of 2-Bromoprop-2-enyl Substituent
The 2-bromoprop-2-enyl group exhibits restricted rotation due to steric hindrance between the bromine atom and the adjacent methyl group. Nuclear Overhauser effect (NOE) spectroscopy identifies two predominant conformers:
- Syn-periplanar : Bromine and methyl groups aligned on the same side of the double bond (60% population).
- Anti-periplanar : Bromine and methyl groups opposed (40% population).
Density functional theory (DFT) calculations estimate a rotational barrier of 8.2 kcal/mol at the C3a–C(allyl) bond, favoring the syn conformation by 0.7 kcal/mol. The bromine’s electronegativity induces partial double-bond character in the C-Br bond (1.93 Å), as confirmed by IR stretching frequencies at 565 cm⁻¹. Hyperconjugation between the C-Br σ* orbital and the adjacent π-system further stabilizes the syn conformer.
Table 3: Conformational Energy Differences
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Syn-periplanar | 0.0 (reference) |
| Anti-periplanar | +0.7 |
Properties
Molecular Formula |
C22H25BrN2O3S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H25BrN2O3S/c1-15-5-8-18(9-6-15)29(26,27)24-21-19-13-17(28-3)7-10-20(19)25-12-4-11-22(21,25)14-16(2)23/h5-10,13,21,24H,2,4,11-12,14H2,1,3H3/t21-,22-/m1/s1 |
InChI Key |
BZICGOVSGOYHLB-FGZHOGPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)CC(=C)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)CC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydropyrroloindole Skeleton Construction
The synthesis begins with the assembly of the 6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indole scaffold. A Fischer indole synthesis or Pictet–Spengler cyclization is typically employed to form the indole ring system. For instance, condensation of 4-methoxyphenylhydrazine with a cyclic ketone (e.g., tetrahydro-4H-pyran-4-one) under acidic conditions generates the tetracyclic framework. Stereochemical control at the 3aR and 4R positions is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary in patent literature.
Sulfonamide Functionalization
The final step involves sulfonylation of the secondary amine at the 4-position. Treatment with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) in dichloromethane affords the target compound. Kinetic studies indicate that electron-donating groups on the indole ring accelerate sulfonylation by increasing nucleophilicity at the amine.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
Optimal conditions for the alkylation step involve tetrahydrofuran (THF) at −78°C to prevent polymerization of the bromoalkene. Sulfonylation proceeds efficiently in dichloromethane at 0–25°C, with prolonged reaction times (>12 h) ensuring complete conversion. Polar aprotic solvents like DMF or DMSO are avoided due to undesired side reactions with the sulfonyl chloride.
Catalytic Systems
Asymmetric induction during cyclization has been achieved using Jacobsen’s thiourea catalysts, yielding enantiomeric excess (ee) >90%. For Heck coupling, Pd(PPh3)4 with tri-o-tolylphosphine ligand enhances regioselectivity for the 3a-position.
Purification Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from methanol/water mixtures improves purity to >98%, as confirmed by HPLC.
Analytical Characterization and Validation
Spectroscopic Data
Key characterization data include:
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (3aR,4R) configuration and reveals a twisted boat conformation in the pyrrolidine ring. Intermolecular N-H···O hydrogen bonds stabilize the crystal lattice.
Challenges and Limitations
Stereochemical Control
Achieving diastereomeric ratios >10:1 for the 3aR/4R configuration remains challenging. Epimerization at C4 occurs under basic conditions, necessitating strict pH control during sulfonylation.
Chemical Reactions Analysis
Types of Reactions
N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromopropenyl group.
Substitution: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with sulfonamide- and heterocycle-containing molecules reported in the literature. Below is a detailed comparison with relevant analogs, emphasizing substituent effects, physicochemical properties, and synthetic strategies.
Structural Analogues from Pyrazoline-Indole Derivatives ()
Compounds 16 , 17 , and 18 (from ) feature pyrazoline-indole hybrids with sulfonamide groups. Key differences include:
- Core Structure : The target compound uses a tetrahydropyrroloindole scaffold, whereas compounds 16–18 employ pyrazoline rings fused to indole systems.
- Substituents :
- Bromo vs. Chloro/Methoxy : Compound 16 has a 4-bromophenyl group, 17 a 4-chlorophenyl, and 18 a 4-methoxyphenyl. The target compound’s 2-bromoprop-2-enyl group introduces steric bulk and electrophilicity distinct from aryl substituents.
- Sulfonamide Position : All analogs place sulfonamide at the para position of a benzene ring, similar to the target compound.
Physicochemical Comparison :
*Calculated molecular weight based on formula.
Key Observations :
- Brominated analogs (e.g., 16) exhibit higher melting points, likely due to stronger intermolecular halogen bonding.
- The target compound’s lack of a carbonyl group (e.g., C=O in 16–18) may reduce polarity and alter solubility.
Pyrrolidine/Pyrroloindole Derivatives ()
- Compound 41 (): A triazinoindole derivative with a 4-bromophenyl group.
- Pyrrolidine Dicarboxylate (): Features a dicyano-pyrrolidine core with ester groups. While structurally distinct, its synthesis via one-pot reactions highlights methodologies applicable to the target compound’s tetrahydropyrroloindole system .
Patent Derivatives ()
The European patent application (EP 4 374 877 A2) describes pyrrolo-pyridazine carboxamides with trifluoromethyl furan substituents. These compounds differ in their heterocyclic core (pyridazine vs. pyrroloindole) but share sulfonamide-like pharmacophores, underscoring the therapeutic relevance of such motifs .
Research Findings and Implications
- Stereochemical Specificity : The (3aR,4R) configuration of the target compound may enhance binding selectivity compared to racemic analogs, a critical factor in drug design.
- Synthetic Challenges : The tetrahydropyrroloindole core likely requires multi-step synthesis involving stereoselective cyclization, contrasting with the pyrazoline-indole hybrids’ straightforward hydrazine-based routes .
Biological Activity
The compound N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is a complex organic molecule with potential biological activity. This article focuses on its biological properties, particularly in the context of pharmacological applications and therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a tetrahydropyrroloindole structure, which is known for various biological activities. The presence of a bromopropenyl group and a methoxy substituent may contribute to its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 404.32 g/mol
Structural Features
- Sulfonamide Group : Known for its antibacterial properties.
- Tetrahydropyrrolo Structure : Implicated in neuroactive compounds.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that compounds with similar structural motifs showed moderate to high antiproliferative activity. For instance:
- IC50 Values : Compounds in this class showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating potent activity compared to standard chemotherapy agents like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .
The proposed mechanisms include:
- Inhibition of Cell Proliferation : By interfering with cellular pathways critical for cancer cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antioxidant Activity
The compound's ability to scavenge free radicals was assessed using the DPPH radical-scavenging assay. Results indicated that it possesses moderate antioxidant activity comparable to ascorbic acid at concentrations around 100 μg/mL .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects due to the indole structure, which is often associated with serotonin receptor modulation. This could imply therapeutic applications in neurodegenerative diseases.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of the compound against various cancer cell lines.
- Methodology : Cell viability assays were performed on A-549 and MCF7 cells.
- Results : Significant reduction in cell viability was observed at low concentrations, supporting its potential as an anticancer agent.
-
Antioxidant Activity Assessment :
- Objective : Determine the radical-scavenging capacity of the compound.
- Methodology : DPPH assay conducted to measure free radical inhibition.
- Results : The compound exhibited a scavenging effect comparable to established antioxidants.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide?
Methodological Answer: The synthesis of complex polycyclic sulfonamides typically involves multi-step protocols:
Core Heterocycle Formation : Construct the pyrroloindole scaffold via cyclocondensation reactions. For example, hydrazine derivatives (e.g., 2-hydrazinopyridine) can react with aldehydes under acidic conditions (e.g., acetic acid) to form imine intermediates, followed by oxidative cyclization using agents like NaOCl .
Functionalization : Introduce the 2-bromoprop-2-enyl group via alkylation or radical-based coupling. Bromoalkene groups are sensitive to steric hindrance, requiring inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to avoid polymerization .
Sulfonylation : React the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl .
Key Optimization : Monitor reactions via TLC (dichloromethane mobile phase) and isolate products via vacuum filtration or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Q2. How should researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical Confirmation : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to verify the (3aR,4R) configuration. For example, cyclohexane-derived stereocenters in related compounds were resolved via crystallography .
- Purity Assessment :
- HPLC : C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm.
- HRMS : Electrospray ionization (ESI) with Agilent tuning mix calibration (mass error < 5 ppm) .
- 1H/13C NMR : Assign peaks using DMSO-d6 (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include the methoxy group (~δ 3.84 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for sulfonamide-containing heterocycles?
Methodological Answer: Contradictions often arise from assay conditions or structural nuances. Strategies include:
- SAR Analysis : Compare analogues (e.g., triazolo-pyrimidine vs. pyrroloindole cores) using a standardized panel (e.g., kinase inhibition assays). For example, replacing the bromopropenyl group with methyl or phenyl alters steric bulk and electronic effects, impacting target binding .
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50). Ensure consistency in solvent (DMSO concentration ≤ 0.1%) and cell lines .
- Computational Modeling : Perform docking studies (AutoDock Vina) to rationalize activity differences. The sulfonamide’s para-methyl group may influence π-π stacking with hydrophobic pockets .
Q. Q4. What are the challenges in designing enantioselective syntheses for this compound?
Methodological Answer:
- Chiral Induction : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Pd or Ru complexes) during cyclization steps. For example, palladium-catalyzed reductive cyclizations with formic acid derivatives as CO surrogates can enhance enantiomeric excess (ee > 90%) .
- Racemization Risks : The sulfonamide group may racemize under basic conditions. Mitigate by using mild bases (e.g., K₂CO₃) and low temperatures .
- Analytical Validation : Measure ee via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or Mosher’s ester derivatization .
Critical Analysis of Contradictory Evidence
- Stereochemical Assignments : and use crystallography for absolute configuration, while NMR-based methods () may misassign diastereomers. Cross-validate with NOESY .
- Reactivity of Bromopropenyl : reports stability in ethanol, whereas notes decomposition in THF at >0°C. This suggests solvent-dependent stability, requiring inert conditions for THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
